Cas no 362002-03-7 (5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid)

5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid is a specialized furan-based carboxylic acid derivative featuring a tert-butyl substituent and a morpholinomethyl functional group. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its unique structural framework, which combines a heterocyclic furan core with a morpholine moiety, enhancing its potential as a building block for drug discovery. The tert-butyl group contributes to steric stability, while the carboxylic acid functionality allows for further derivatization. Its well-defined molecular structure makes it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules targeting specific enzymatic or receptor interactions.
5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid structure
362002-03-7 structure
Product name:5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid
CAS No:362002-03-7
MF:C14H21NO4
MW:267.32084441185
CID:3074477
PubChem ID:559893

5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid
    • SR-01000531959
    • UVKNRTGVGOFJAN-UHFFFAOYSA-N
    • 5-tert-butyl-2-(morpholin-4-ylmethyl)furan-3-carboxylic acid
    • 362002-03-7
    • STK677078
    • 5-(tert-Butyl)-2-(morpholinomethyl)furan-3-carboxylic acid
    • 5-tert-Butyl-2-(4-morpholinylmethyl)-3-furoic acid #
    • CS-0367000
    • AKOS000300654
    • Oprea1_039826
    • 5-(tert-Butyl)-2-(morpholinomethyl)furan-3-carboxylicacid
    • Oprea1_055426
    • SR-01000531959-1
    • MDL: MFCD02233247
    • Inchi: InChI=1S/C14H21NO4/c1-14(2,3)12-8-10(13(16)17)11(19-12)9-15-4-6-18-7-5-15/h8H,4-7,9H2,1-3H3,(H,16,17)
    • InChI Key: UVKNRTGVGOFJAN-UHFFFAOYSA-N
    • SMILES: CC(C)(C)C1=CC(=C(CN2CCOCC2)O1)C(=O)O

Computed Properties

  • Exact Mass: 267.14705815Da
  • Monoisotopic Mass: 267.14705815Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 62.9Ų

5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM518965-1g
5-(tert-Butyl)-2-(morpholinomethyl)furan-3-carboxylic acid
362002-03-7 97%
1g
$291 2023-02-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1437670-1g
5-(Tert-butyl)-2-(morpholinomethyl)furan-3-carboxylic acid
362002-03-7 97%
1g
¥2832.00 2024-05-16

Additional information on 5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid

Comprehensive Overview of 5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid (CAS No. 362002-03-7)

The compound 5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid (CAS No. 362002-03-7) is a specialized organic molecule that has garnered significant attention in pharmaceutical and chemical research. Its unique structure, combining a furan ring with a morpholine moiety and a tert-butyl group, makes it a versatile intermediate in the synthesis of bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of small-molecule inhibitors and enzyme modulators.

One of the most searched questions about this compound revolves around its synthetic routes and reactivity. The presence of both a carboxylic acid and a morpholine group allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry. Recent studies have explored its use in the design of anti-inflammatory agents and central nervous system (CNS) drugs, aligning with the growing demand for novel therapeutics in these areas.

In the context of green chemistry and sustainable synthesis, 5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid has been investigated for its potential to reduce waste and improve atom economy. Researchers are optimizing its production using catalytic methods and microwave-assisted reactions, which are trending topics in modern organic synthesis. These advancements address the industry's push toward environmentally friendly processes.

The compound's physicochemical properties, such as solubility, stability, and logP values, are frequently queried in academic and industrial settings. Understanding these parameters is critical for its application in formulation development and drug delivery systems. For instance, its moderate lipophilicity suggests potential for blood-brain barrier penetration, a hot topic in neuropharmacology research.

Another area of interest is the compound's role in structure-activity relationship (SAR) studies. Its scaffold has been modified to explore interactions with G-protein-coupled receptors (GPCRs) and kinase targets, which are central to many disease pathways. This aligns with the surge in searches for precision medicine and targeted therapies.

From a commercial perspective, 5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid is listed in catalogs of fine chemical suppliers, often under categories like pharmaceutical intermediates or research chemicals. Its pricing and availability are common queries, reflecting the compound's niche but growing demand. Suppliers emphasize its high purity (>98%) and compliance with Good Manufacturing Practices (GMP), which are critical for regulatory submissions.

In summary, 5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid (CAS No. 362002-03-7) represents a multifaceted tool in modern chemistry. Its applications span from drug discovery to material science, driven by its adaptable structure and relevance to cutting-edge research trends. As the scientific community continues to explore its potential, this compound remains a subject of both academic curiosity and industrial utility.

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